BW 348U87

Overview

Description

348U87 is an antiherpetic compound that has shown potential in drug repurposing for treating Trypanosoma cruzi, the causative agent of Chagas disease . This compound has demonstrated potent in vitro activity against the parasite, making it a promising candidate for further development in the treatment of neglected diseases .

Scientific Research Applications

348U87 has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and kinetics of these processes.

Biology: 348U87 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in the treatment of Chagas disease and herpes simplex virus infections. .

Mechanism of Action

Target of Action

The primary target of the compound 348U87 is ribonucleotide reductase (RNR) . RNR is an enzyme that plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA.

Mode of Action

348U87 acts as an inhibitor of ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with DNA synthesis and repair, thereby affecting the replication of cells, including viral cells. Interestingly, 348U87 exhibits a synergistic effect with Acyclovir, a medication used to treat viral infections. This combination potentiates the antiviral activity of Acyclovir against herpes simplex virus (HSV) in an athymic nude mouse model .

Biochemical Pathways

The inhibition of ribonucleotide reductase by 348U87 affects the DNA synthesis pathway . This disruption leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA replication and repair. As a result, the replication of cells, including those of certain viruses, is hindered .

Pharmacokinetics

Given that it has been used in combination with acyclovir for antiviral therapy , it can be inferred that it has suitable pharmacokinetic properties for this application.

Result of Action

The inhibition of ribonucleotide reductase by 348U87 leads to a disruption in DNA synthesis and repair, thereby affecting cell replication. This is particularly impactful in the context of viral infections, where the replication of the virus is hindered. In combination with Acyclovir, 348U87 has been shown to potentiate the antiviral activity against HSV .

Biochemical Analysis

Biochemical Properties

The compound 348U87 is a ribonucleotide reductase inhibitor . Ribonucleotide reductase is a crucial enzyme in DNA synthesis, and by inhibiting this enzyme, 348U87 can affect the replication of herpes simplex virus (HSV) .

Cellular Effects

The effects of 348U87 on cells are primarily related to its role as a ribonucleotide reductase inhibitor . By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV within the cell .

Molecular Mechanism

The molecular mechanism of 348U87 involves the inhibition of ribonucleotide reductase . This enzyme is responsible for the conversion of ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA. By inhibiting this enzyme, 348U87 can disrupt the DNA synthesis process, thereby affecting the replication of HSV .

Temporal Effects in Laboratory Settings

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Dosage Effects in Animal Models

It is known that 348U87 exhibits a synergistic effect with Acyclovir, enhancing the antiviral activity of Acyclovir against HSV in athymic nude mouse model .

Metabolic Pathways

As a ribonucleotide reductase inhibitor, 348U87 likely interacts with the metabolic pathways involving DNA synthesis .

Subcellular Localization

As a ribonucleotide reductase inhibitor, it is likely that 348U87 localizes to the cytoplasm where ribonucleotide reductase is typically found .

Preparation Methods

The synthetic routes and reaction conditions for 348U87 are not extensively documented in the available literature. it is known that 348U87 is an inhibitor of ribonucleotide reductase, which suggests that its synthesis involves the incorporation of specific functional groups that interact with this enzyme . Industrial production methods for 348U87 would likely involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

348U87 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 348U87 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Comparison with Similar Compounds

348U87 is unique in its ability to inhibit ribonucleotide reductase and its potential for repurposing as an anti-Chagas agent . Similar compounds include:

Benznidazole: A drug used to treat Chagas disease, but with a different mechanism of action involving the generation of reactive oxygen species.

Nifurtimox: Another drug used to treat Chagas disease, which works by generating reactive nitrogen species.

348U87 stands out due to its dual potential in treating both herpes simplex virus infections and Chagas disease, making it a versatile compound in the field of medicinal chemistry .

Properties

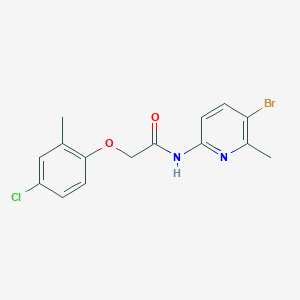

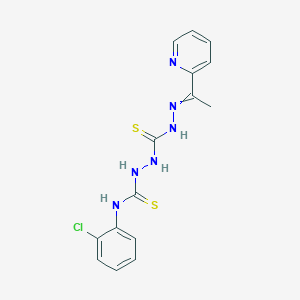

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKOELWSMRYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-14-7 | |

| Record name | Compound 348U87 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW-348U87 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90OV2WY8JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)

![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)